molecular formula C11H8N4 B8564734 2-(4-Pyridyl)(1,2,4)triazolo(1,5-a)pyridine

2-(4-Pyridyl)(1,2,4)triazolo(1,5-a)pyridine

Cat. No. B8564734
M. Wt: 196.21 g/mol
InChI Key: HAEYFDXOOCTCHI-UHFFFAOYSA-N
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Patent
US04183741

Procedure details

1-Aminopyridinium chloride (7.9g) was added to potassium hydroxide (6.72g) in water (60 ml). 4-Cyanopyridine (31.2g) was added to ethanol (63 ml). The two solutions were then admixed at room temperature and left for 66 hours. The ethanol was then evaporated off in vacuo, and the residue extracted with chloroform (100 ml). The chloroform extract was dried over magnesium sulphate, filtered, and evaporated in vacuo. Recrystallisation of the product from ethanol gave 2-(4-pyridyl)-s-triazolo[1,5-a]pyridine (6.3g), mp 188°-190° C.
Name
1-Aminopyridinium chloride
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH2:2][N+:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[K+].[C:11]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)#[N:12].C(O)C>O>[N:16]1[CH:17]=[CH:18][C:13]([C:11]2[N:12]=[C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][N:3]3[N:2]=2)=[CH:14][CH:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
1-Aminopyridinium chloride
Quantity
7.9 g
Type
reactant
Smiles
[Cl-].N[N+]1=CC=CC=C1
Name
Quantity
6.72 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
31.2 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
63 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were then admixed at room temperature
CUSTOM
Type
CUSTOM
Details
The ethanol was then evaporated off in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with chloroform (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the product from ethanol

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=NN2C(C=CC=C2)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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